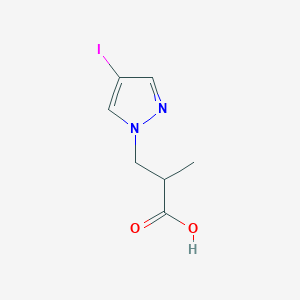
1-(oxetan-2-yl)ethan-1-ol, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxetan-2-yl)ethan-1-ol, also known as oxetane, is a cyclic ether compound that is a mixture of diastereomers. It is a colorless, volatile liquid with a sweet smell and is used in a variety of applications, from pharmaceuticals to agrochemicals. Oxetane is also used as a starting material for the synthesis of other compounds, such as polymers, dyes, and surfactants. This compound has a wide range of uses and is becoming increasingly important in the scientific community.
Mecanismo De Acción
The mechanism of action of 1-(oxetan-2-yl)ethan-1-ol, Mixture of diastereomers is not fully understood. It is thought to act as an electron-deficient species, which can interact with other electron-rich species, such as proteins and nucleic acids. This interaction can lead to changes in the structure and/or function of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(oxetan-2-yl)ethan-1-ol, Mixture of diastereomers are not well understood. However, it is known to interact with proteins, which can lead to changes in the structure and/or function of the target molecule. It is also known to interact with nucleic acids, which can lead to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(oxetan-2-yl)ethan-1-ol, Mixture of diastereomers in laboratory experiments include its low toxicity and its ability to interact with proteins and nucleic acids. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of 1-(oxetan-2-yl)ethan-1-ol, Mixture of diastereomers is its volatility, which can make it difficult to handle in the laboratory.
Direcciones Futuras
The future of 1-(oxetan-2-yl)ethan-1-ol, Mixture of diastereomers research is promising. There is potential for the development of new drug delivery systems and polymers, as well as the discovery of new biochemical and physiological effects. Additionally, further research into the mechanism of action of 1-(oxetan-2-yl)ethan-1-ol, Mixture of diastereomers could lead to a better understanding of its interactions with proteins and nucleic acids. Finally, there is potential for the development of new synthetic methods for the production of 1-(oxetan-2-yl)ethan-1-ol, Mixture of diastereomers.
Métodos De Síntesis
Oxetane is synthesized using a two-step process. First, a base-catalyzed reaction of an alkyl halide with an alkyl alcohol yields an alkyl ether. This reaction is followed by a dehydration reaction of the alkyl ether with a strong acid to form 1-(oxetan-2-yl)ethan-1-ol, Mixture of diastereomers. The synthesis of 1-(oxetan-2-yl)ethan-1-ol, Mixture of diastereomers is shown in Figure 1.
Figure 1: Synthesis of Oxetane
Aplicaciones Científicas De Investigación
Oxetane is used in a variety of scientific research applications, including drug delivery, polymer synthesis, and organic synthesis. It is used in drug delivery systems as a lipophilic pro-drug or as a drug-polymer conjugate. It is also used in the synthesis of polymers, such as poly1-(oxetan-2-yl)ethan-1-ol, Mixture of diastereomerss, which are used in the production of medical devices. In organic synthesis, 1-(oxetan-2-yl)ethan-1-ol, Mixture of diastereomers is used as a starting material for the synthesis of other compounds, such as dyes and surfactants.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxetan-2-yl)ethan-1-ol, Mixture of diastereomers involves the preparation of oxetan-2-ylmethyl magnesium bromide followed by its reaction with ethylene oxide. The resulting product is then subjected to acidic hydrolysis to obtain the desired compound.", "Starting Materials": [ "2-bromoethyl oxetane", "Mg", "Diethyl ether", "Ethylene oxide", "HCl", "NaOH" ], "Reaction": [ "Preparation of oxetan-2-ylmethyl magnesium bromide: 2-bromoethyl oxetane is reacted with Mg in diethyl ether to obtain oxetan-2-ylmethyl magnesium bromide.", "Reaction with ethylene oxide: Oxetan-2-ylmethyl magnesium bromide is reacted with ethylene oxide to obtain the corresponding alcohol.", "Acidic hydrolysis: The resulting product is subjected to acidic hydrolysis using HCl to obtain the desired compound. The product is then neutralized using NaOH." ] } | |
Número CAS |
344322-62-9 |
Nombre del producto |
1-(oxetan-2-yl)ethan-1-ol, Mixture of diastereomers |
Fórmula molecular |
C5H10O2 |
Peso molecular |
102.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





